

Application Notes and Protocols: 5-(Benzylxy)-2-fluoroaniline in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-(Benzylxy)-2-fluoroaniline

Cat. No.: B112501

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Introduction

5-(Benzylxy)-2-fluoroaniline is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of biologically active compounds. Its unique structural features, including a fluorine atom, a benzylxy group, and a reactive aniline moiety, make it an attractive starting material for the development of novel therapeutic agents. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final drug molecule. This document provides detailed application notes, experimental protocols, and relevant data on the use of **5-(Benzylxy)-2-fluoroaniline** in the synthesis of kinase inhibitors, a critical class of drugs in modern pharmacology.

Application in the Synthesis of Kinase Inhibitors

Substituted anilines are integral components of numerous kinase inhibitors. **5-(Benzylxy)-2-fluoroaniline**, in particular, serves as a crucial precursor for the synthesis of potent inhibitors of key enzymes and signaling pathways that are often dysregulated in diseases such as cancer. Its derivatives have shown significant potential as inhibitors of receptor tyrosine kinases like HER-2 (Human Epidermal Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor).

Targeting the HER-2/EGFR Signaling Pathway

The HER-2/EGFR signaling pathway plays a central role in cell proliferation, survival, and differentiation. Overexpression or mutation of these receptors is a hallmark of many cancers, making them prime targets for therapeutic intervention. Kinase inhibitors designed to block the ATP-binding site of HER-2 and EGFR can effectively halt these aberrant signaling cascades. The unique electronic and steric properties of **5-(BenzylOxy)-2-fluoroaniline** make it an ideal fragment for designing inhibitors that can selectively bind to the kinase domain of these receptors.

Data Presentation: Biological Activity of Related Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of representative quinoline-based kinase inhibitors, structurally related to compounds that can be synthesized from **5-(BenzylOxy)-2-fluoroaniline**. This data highlights the potency of this class of compounds against key oncogenic kinases.

Compound ID	Target Kinase(s)	IC50 (nM)	Reference
Quinoline Derivative 1	PDGF-RTK	< 20	[1]
Quinoline Derivative 2	EGFR	71	[2]
Quinoline Derivative 3	HER-2	31	[2]
Quinoline Derivative 4	EGFR	120	[3]
Quinoline Derivative 5	HER-2	2180	[3]
Isoquinoline Derivative 14f	HER-2	Potent Inhibition	[4]
2-Amino-3-cyano-quinoline 4d	EGFR	Moderate Inhibition	[5]
2-Amino-3-cyano-quinoline 4e	EGFR	Moderate Inhibition	[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a plausible synthesis of a 3-cyano-quinoline based kinase inhibitor using **5-(BenzylOxy)-2-fluoroaniline** as a key starting material. The synthesis is based on established methodologies for preparing similar quinoline derivatives.

Protocol 1: Synthesis of a 4-(5-(BenzylOxy)-2-fluoroanilino)-3-cyano-quinoline Kinase Inhibitor

This protocol outlines a multi-step synthesis involving the initial preparation of a substituted 2-aminobenzonitrile followed by a cyclization reaction with a malonic ester derivative to form the quinoline core, and finally, a nucleophilic aromatic substitution with **5-(BenzylOxy)-2-fluoroaniline**.

Step 1: Synthesis of 2-amino-5-ethoxybenzonitrile (Intermediate A)

- Materials: 4-Ethoxyaniline, N-Chlorosuccinimide (NCS), Sodium Cyanide (NaCN), Dimethylformamide (DMF), Dichloromethane (DCM).
- Procedure:
 - Dissolve 4-ethoxyaniline (1.0 eq) in DCM.
 - Add NCS (1.1 eq) portion-wise at 0 °C and stir for 1 hour.
 - Quench the reaction with water and extract with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 2-chloro-4-ethoxyaniline.
 - To a solution of 2-chloro-4-ethoxyaniline (1.0 eq) in DMF, add NaCN (1.5 eq).
 - Heat the reaction mixture to 100 °C for 6 hours.
 - Cool the mixture, pour into water, and extract with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the crude product by column chromatography to yield 2-amino-5-ethoxybenzonitrile.

Step 2: Synthesis of 4-chloro-7-ethoxyquinoline-3-carbonitrile (Intermediate B)

- Materials: Intermediate A, Diethyl malonate, Sodium ethoxide, Phosphorus oxychloride (POCl3).
- Procedure:
 - To a solution of sodium ethoxide (2.0 eq) in ethanol, add Intermediate A (1.0 eq) and diethyl malonate (1.2 eq).
 - Heat the mixture to reflux for 8 hours.
 - Cool the reaction and neutralize with acetic acid. The resulting precipitate is filtered, washed with water and ethanol, and dried to give the corresponding 4-hydroxy-quinoline derivative.
 - To the dried 4-hydroxy-quinoline derivative (1.0 eq), add POCl3 (5.0 eq) and heat to reflux for 4 hours.
 - Cool the reaction mixture and carefully pour it onto crushed ice.
 - Neutralize with a saturated sodium bicarbonate solution.
 - Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify by column chromatography to obtain 4-chloro-7-ethoxyquinoline-3-carbonitrile.

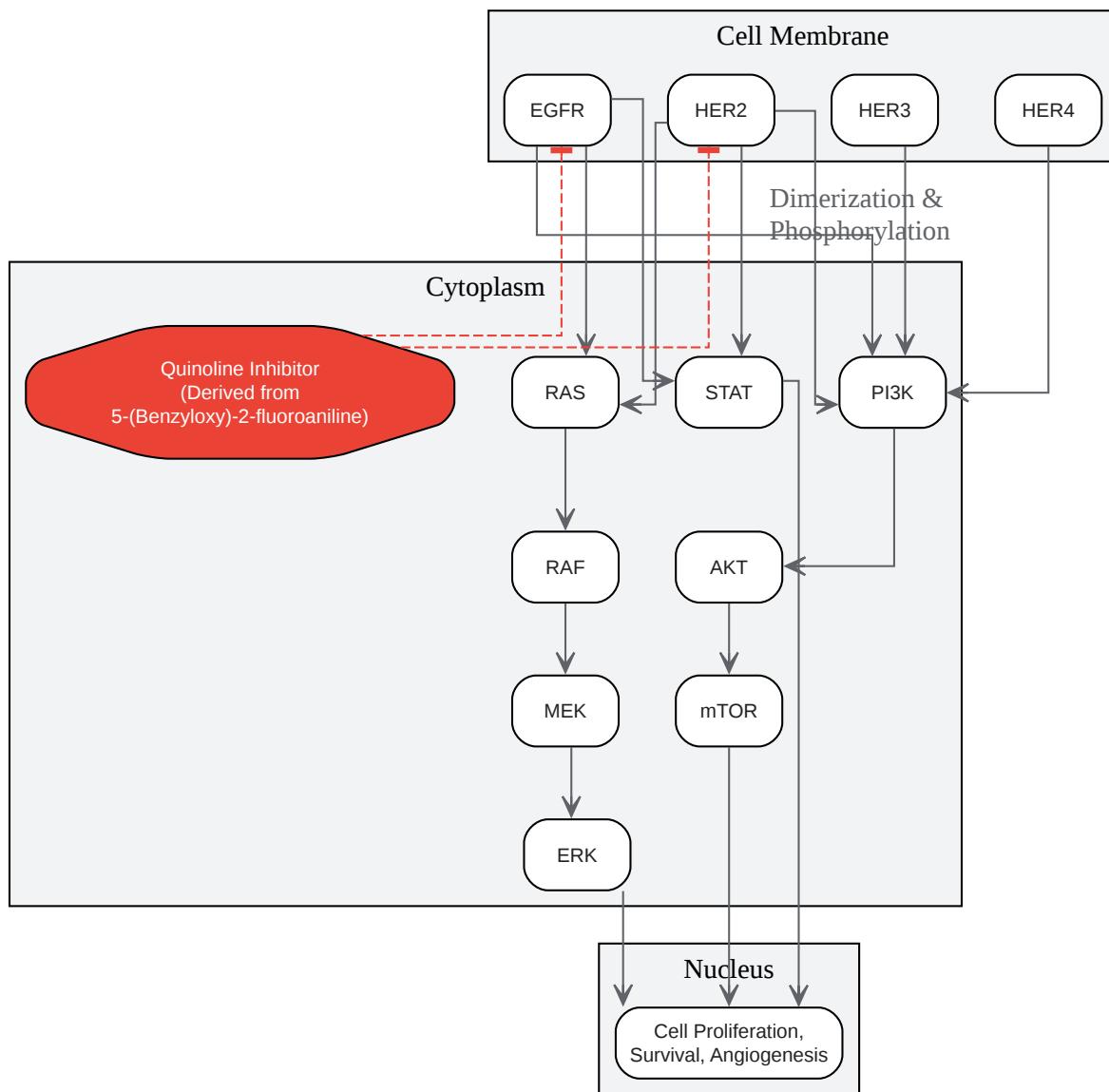
Step 3: Synthesis of 4-((5-(benzyloxy)-2-fluorophenyl)amino)-7-ethoxyquinoline-3-carbonitrile (Final Product)

- Materials: Intermediate B, **5-(BenzylOxy)-2-fluoroaniline**, Isopropanol, Hydrochloric acid (HCl).
- Procedure:
 - To a solution of Intermediate B (1.0 eq) in isopropanol, add **5-(BenzylOxy)-2-fluoroaniline** (1.2 eq).

- Add a catalytic amount of concentrated HCl.
- Heat the reaction mixture to reflux for 12 hours.
- Cool to room temperature, and the product will precipitate.
- Filter the solid, wash with cold isopropanol, and dry under vacuum to yield the final product.

Visualizations

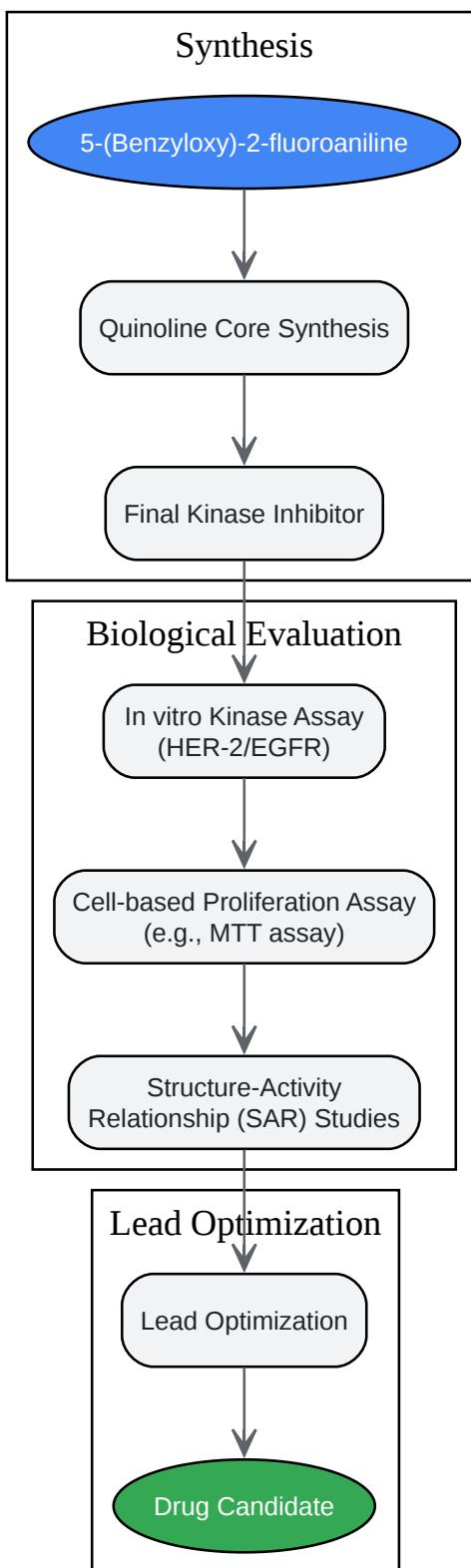
Signaling Pathway



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Caption: The HER-2/EGFR signaling pathway and the point of inhibition.

Experimental Workflow



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Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

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